molecular formula C14H14ClFN2O2 B15215840 4-Chloro-2-ethyl-5-(1-(4-fluorophenyl)ethoxy)pyridazin-3(2H)-one CAS No. 88093-51-0

4-Chloro-2-ethyl-5-(1-(4-fluorophenyl)ethoxy)pyridazin-3(2H)-one

Cat. No.: B15215840
CAS No.: 88093-51-0
M. Wt: 296.72 g/mol
InChI Key: SKZFFWXBKVRAAX-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-5-(1-(4-fluorophenyl)ethoxy)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and a fluorophenyl ethoxy group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethyl-5-(1-(4-fluorophenyl)ethoxy)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base like potassium carbonate.

    Attachment of the Fluorophenyl Ethoxy Group: The final step involves the nucleophilic substitution reaction between the pyridazinone intermediate and 4-fluorophenyl ethyl ether under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethyl-5-(1-(4-fluorophenyl)ethoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-2-ethyl-5-(1-(4-fluorophenyl)ethoxy)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-5-(1-(4-fluorophenyl)ethoxy)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-ethyl-5-(1-phenylethoxy)pyridazin-3(2H)-one: Lacks the fluorine atom, which may affect its chemical properties and biological activity.

    4-Chloro-2-ethyl-5-(1-(4-methylphenyl)ethoxy)pyridazin-3(2H)-one:

Uniqueness

4-Chloro-2-ethyl-5-(1-(4-fluorophenyl)ethoxy)pyridazin-3(2H)-one is unique due to the presence of the fluorine atom in the phenyl ring, which can enhance its chemical stability, lipophilicity, and biological activity compared to similar compounds without the fluorine atom.

Properties

CAS No.

88093-51-0

Molecular Formula

C14H14ClFN2O2

Molecular Weight

296.72 g/mol

IUPAC Name

4-chloro-2-ethyl-5-[1-(4-fluorophenyl)ethoxy]pyridazin-3-one

InChI

InChI=1S/C14H14ClFN2O2/c1-3-18-14(19)13(15)12(8-17-18)20-9(2)10-4-6-11(16)7-5-10/h4-9H,3H2,1-2H3

InChI Key

SKZFFWXBKVRAAX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(C=N1)OC(C)C2=CC=C(C=C2)F)Cl

Origin of Product

United States

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